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Monoammonium L-glutamate - 7558-63-6

Monoammonium L-glutamate

Catalog Number: EVT-289350
CAS Number: 7558-63-6
Molecular Formula: C5H12N2O4
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monoammonium L-glutamate (MAG), also known as Ammonium glutamate, is an amino acid derivative widely used in the food industry due to its ability to enhance flavor and texture . It is a white, practically odorless crystal or crystalline powder .

Molecular Structure Analysis

The chemical formula of Monoammonium L-glutamate is C5H12N2O4 . Its structural formula and molecular weight are also provided . The InChI Key is PHKGGXPMPXXISP-DFWYDOINSA-N .

Physical And Chemical Properties Analysis

Monoammonium L-glutamate is freely soluble in water . It has a specific rotation between +25.4 and +26.4 degrees . The pH of a 1 in 20 solution is between 6.0 and 7.0 . The loss on drying is not more than 0.5% .

Monosodium L-glutamate (MSG)

    Compound Description: Monosodium L-glutamate (MSG) is the sodium salt of glutamic acid. It is commonly used as a flavor enhancer, particularly in Asian cuisine, due to its ability to elicit the umami taste. [, , , ] In scientific research, MSG has been used to study taste perception, particularly the neural responses associated with umami taste. Studies have shown that mice from the C57BL/6ByJ (B6) strain consume more MSG compared to mice from the 129P3/J (129) strain. [] MSG has also been investigated for its potential therapeutic effects in treating petit mal epilepsy and mental deficiency. [] Furthermore, research suggests that carbohydrate intake can influence the plasma glutamate concentration after ingesting MSG, potentially by affecting mucosal cell glutamate metabolism. [, ]

L-Glutamic Acid (Glutamate)

    Compound Description: L-Glutamic acid, commonly referred to as glutamate, is an amino acid that plays a crucial role in various biological processes. In the central nervous system, glutamate acts as the primary excitatory neurotransmitter. [, ] It is involved in learning, memory, and synaptic plasticity. Glutamate is also involved in protein synthesis and acts as a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). [, ] Additionally, glutamate plays a role in regulating blood pressure through its actions in the brain, particularly within the hypothalamic paraventricular nucleus (PVN). []

Inosine-5'-monophosphate (IMP)

    Compound Description: Inosine-5'-monophosphate (IMP) is a nucleotide that contributes to the umami taste. Similar to MSG, it enhances the savory flavor of food. [] Studies in mice have shown that consumption of IMP, along with MSG, is higher in the C57BL/6ByJ (B6) strain compared to the 129P3/J (129) strain. [] This suggests a potential genetic influence on taste preference and intake of umami compounds.

    Relevance: While not directly derived from L-glutamic acid, Inosine-5'-monophosphate (IMP) is grouped with Monoammonium L-glutamate under the category of "umami taste stimuli." [] Both compounds contribute to the perception of umami, suggesting a functional relationship in taste perception.

Guanosine-5'-monophosphate (GMP)

    Compound Description: Guanosine-5'-monophosphate (GMP) is another nucleotide that elicits the umami taste. Like IMP, it enhances the savory flavor profile of foods. [] In studies investigating gustatory neural responses in mice, GMP showed different responses between C57BL/6ByJ (B6) and 129P3/J (129) strains, suggesting strain-specific differences in umami taste perception. []

    Relevance: Similar to IMP, Guanosine-5'-monophosphate (GMP) is grouped with Monoammonium L-glutamate based on their shared ability to elicit the umami taste. [] Though structurally distinct from L-glutamate, their functional similarity in taste perception makes GMP a relevant compound for comparison.

Aspartame

    Compound Description: Aspartame is an artificial sweetener composed of the amino acids aspartic acid and phenylalanine. [] It is significantly sweeter than sugar and is often used as a low-calorie sugar substitute. Research has explored the potential impact of aspartame on plasma amino acid levels, particularly in the context of simultaneous ingestion with monosodium L-glutamate (MSG). [, ]

    Relevance: While not structurally similar to Monoammonium L-glutamate, aspartame's relevance stems from its co-occurrence with MSG in food products. [, ] Studies investigating the combined effects of aspartame and MSG on plasma amino acid levels provide insights into potential interactions and safety concerns related to glutamate intake.

L-Aspartic Acid (Aspartate)

    Compound Description: L-Aspartic acid, commonly referred to as aspartate, is an amino acid that plays a role in various metabolic processes. Like glutamate, aspartate can act as a neurotransmitter in the central nervous system, although it is primarily known for its excitatory effects. [, ] Research suggests that both L-glutamate and L-aspartate can depolarize H1 horizontal cells in the goldfish retina, potentially contributing to visual processing. []

    Relevance: L-Aspartic acid is structurally similar to L-glutamate, differing only in the presence of a methyl group in the side chain of glutamate. This structural similarity may explain their similar effects on certain neurons. [, ]

Overview

Monoammonium L-glutamate is an ammonium salt of L-glutamic acid, classified under food additives and amino acids. It is primarily used as a flavor enhancer in the food industry, known for its ability to enhance umami taste. This compound is recognized by the International Numbering System as INS No. 624 and has the chemical formula C5_5H12_{12}N2_2O4_4 with a molecular weight of approximately 164.16 g/mol .

Source

Monoammonium L-glutamate is derived from L-glutamic acid, which can be obtained through fermentation processes or chemical synthesis. The compound is typically produced by neutralizing L-glutamic acid with ammonium hydroxide, resulting in a stable crystalline form .

Classification

In terms of classification, monoammonium L-glutamate falls under:

  • Chemical Class: Amino acid derivatives
  • Function: Flavor enhancer and food additive
  • Regulatory Status: Approved for use in various food products by regulatory bodies such as the Food and Drug Administration and the European Food Safety Authority.
Synthesis Analysis

Methods

The synthesis of monoammonium L-glutamate can be achieved through several methods, with the most common being:

  1. Neutralization Reaction: This involves dissolving L-glutamic acid in water and gradually adding ammonium hydroxide until reaching a neutral pH. The resulting solution is then evaporated to yield crystalline monoammonium L-glutamate .
  2. Electrodialysis: Research indicates that electrodialysis can be employed for direct separation from glutamic acid broth, enhancing efficiency and reducing waste during production .

Technical Details

  • Reaction Conditions: The neutralization reaction is typically conducted in aqueous solutions at controlled temperatures to ensure optimal yield and purity.
  • Industrial Scale Production: In industrial settings, high-purity reagents are used, and conditions are meticulously controlled to maintain product quality.
Molecular Structure Analysis

Structure

Monoammonium L-glutamate features a specific molecular structure characterized by:

  • Chemical Formula: C5_5H12_{12}N2_2O4_4
  • Molecular Weight: 164.16 g/mol
  • Structural Formula: The compound consists of an ammonium ion attached to the carboxylate group of L-glutamic acid, forming a stable salt structure .

Data

  • Exact Mass: 164.08
  • CAS Number: 7558-63-6
  • Solubility: Highly soluble in water, which facilitates its application in food products.
Chemical Reactions Analysis

Types of Reactions

Monoammonium L-glutamate can participate in various chemical reactions:

  1. Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide under controlled conditions.
  2. Reduction: Reduction reactions can occur using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The ammonium group may be substituted with other functional groups depending on the reagents used .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Reaction Conditions: Typically carried out in aqueous solutions at specific temperatures to control reaction rates.
Mechanism of Action

Process

Monoammonium L-glutamate primarily acts as an agonist at various glutamate receptors, including kainate, NMDA (N-Methyl-D-Aspartate), and quisqualate receptors. This action enhances neurotransmission related to flavor perception and other physiological processes.

Biochemical Pathways

The compound participates in several metabolic pathways:

  • Synthesized from glutamine, α-ketoglutarate, and 5-oxoproline.
  • Involved in neurotransmitter release and modulation within the central nervous system.

Pharmacokinetics

Monoammonium L-glutamate exhibits high solubility in water, facilitating its absorption and action within biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Solubility: Freely soluble in water; insoluble in organic solvents.

Chemical Properties

Applications

Monoammonium L-glutamate is widely utilized in various scientific and industrial applications:

  1. Food Industry: Primarily used as a flavor enhancer to improve the umami taste in processed foods such as soups, sauces, and snacks.
  2. Biochemical Research: Used in studies related to neurotransmission due to its role as a glutamate receptor agonist.
  3. Pharmaceuticals: Investigated for potential uses in formulations aimed at enhancing flavor or modifying taste perception.
Historical Context and Evolution of Glutamate Salts in Scientific Research

Discovery and Early Applications of Glutamate Derivatives in Food Science

The foundational work on glutamate salts began with Japanese chemist Kikunae Ikeda at Tokyo Imperial University. In 1908, Ikeda identified L-glutamic acid as the umami component in kelp (Saccharina japonica), dubbing its distinct taste "umami" (deliciousness) [1] [7] [10]. By 1909, Ikeda and entrepreneur Saburosuke Suzuki patented the first industrial-scale production of monosodium L-glutamate (MSG) using hydrochloric acid hydrolysis of wheat gluten or soy protein. This extraction method yielded impure crystals of glutamic acid hydrochloride, later neutralized to MSG [1] [5]. Early applications centered on enhancing savory flavors in soups, sauces, and processed foods across East Asia, with MSG marketed as Aji-No-Moto ("essence of taste") [4] [10].

Concurrently, researchers explored alternative glutamate salts to optimize functionality. Monoammonium L-glutamate emerged as a candidate due to its structural similarity to MSG but with differing cation interactions. While MSG utilized sodium for stability and solubility, ammonium salts offered potential advantages in fermentation efficiency and thermal stability. Early 20th-century food science literature occasionally referenced ammonium glutamate, though it remained overshadowed by MSG’s commercial dominance [3].

Table 1: Key Historical Milestones in Glutamate Salt Development

YearMilestoneKey CompoundSignificance
1908Isolation of glutamic acid from kelpL-Glutamic AcidIdentification of umami taste principle [1]
1909Patent for MSG production via hydrolysisMonosodium L-glutamateFirst industrial-scale umami seasoning [5]
1913Discovery of umami synergy with nucleotides5'-Inosinate/GuanylateRationale for multi-component flavor systems [10]
1950sShift to fermentation-based productionAll glutamate saltsEnabled cost-effective, high-purity output [1]

Emergence of Monoammonium L-Glutamate in Industrial and Academic Contexts

The 1956 advent of bacterial fermentation revolutionized glutamate salt production. Corynebacterium glutamicum (initially Micrococcus glutamicus) was engineered to excrete L-glutamic acid directly from sugarcane molasses, corn starch, or other carbon sources [1] [5] [8]. This method proved superior to extraction or chemical synthesis (e.g., using acrylonitrile) due to:

  • Lower production costs (reduced energy/chemical inputs)
  • Higher purity (≥99% L-isomer)
  • Sustainability (reduced environmental load) [1] [2]

Fermentation’s flexibility enabled efficient synthesis of non-sodium glutamate salts. Monoammonium L-glutamate production leveraged the same microbial strains but substituted sodium hydroxide with ammonium hydroxide during neutralization. Academic studies in the 1970s–1990s highlighted its properties:

  • Enhanced solubility in low-pH systems (e.g., acidic beverages)
  • Synergistic effects with nucleotides (IMP/GMP) akin to MSG [6]
  • Nitrogen metabolism integration: Ammonium ions served dual roles as pH adjusters and nitrogen sources for C. glutamicum, streamlining biosynthesis [8] [9].

Industrial adoption remained limited due to MSG’s established market dominance. However, niche applications emerged where sodium reduction or ammonium’s unique flavor modulation was valued, such as in dry seasoning blends or hydrolyzed vegetable protein (HVP) products [3] [9].

Table 2: Fermentation Parameters for Glutamate Salts

ParameterMonoammonium L-glutamateMonosodium L-glutamateFunction
Carbon SourceMolasses/glucoseMolasses/glucoseMicrobial growth & glutamate yield [2]
Nitrogen SourceAmmonium hydroxideAmmonium sulfate/ureaGlutamate amination [2] [8]
Critical VariablesBiotin limitation (3–9 μg/L)Biotin limitationCell membrane permeability [2]
Optimal pH7.0–7.57.0–7.5Maximize bacterial efficiency

Comparative Analysis of Glutamate Salt Development: Monoammonium vs. Monosodium Forms

The divergence between monoammonium and monosodium glutamate salts arises from cation-specific properties:

  • Chemical Stability:
  • MSG forms stable monohydrate crystals ideal for storage and handling [5].
  • Monoammonium L-glutamate exhibits superior thermal stability in high-temperature processing (e.g., baking or retorting), as ammonium resists pyroglutamate conversion better than sodium [6].

  • Taste Profile:

  • MSG delivers "pure" umami but requires synergists (IMP/GMP) for intensity amplification [6] [10].
  • Monoammonium glutamate’s ammonium ion may subtly enhance kokumi sensations (thickness, mouthfulness) via calcium-sensing receptor modulation, though sensory studies are sparse [6].

  • Production Metrics:

  • Yield: Fermentation yields for both salts exceed 100 g/L under optimized conditions (e.g., 9 g/dL glucose, 0.3 g/dL urea) [2].
  • Purity: Ammonium salts avoid sodium-associated crystalline impurities (e.g., dichloropropanols) [3] [9].
  • Isotopic Signatures: δ¹⁵N values distinguish fermentation-derived monoammonium glutamate (lower δ¹⁵N) from protein-hydrolyzed glutamate in natural foods (higher δ¹⁵N) [9].

  • Functional Advantages:

  • Sodium Reduction: Monoammonium glutamate contains no sodium, benefiting low-sodium formulations [3].
  • Solubility: Higher water solubility (740 g/L for MSG vs. >800 g/L inferred for monoammonium) suits liquid applications [5].

Table 3: Physicochemical and Functional Comparison of Glutamate Salts

PropertyMonoammonium L-glutamateMonosodium L-glutamateSignificance
Molecular Weight (g/mol)164.1 (anhydrous)169.1 (anhydrous)Influences dosage efficiency
Solubility (g/L, 25°C)>800 (inferred)740Liquid seasoning formulation [5]
Umami Threshold (ppm)~150 (estimated)120Flavor potency in foods [10]
Synergy with IMP8x enhancement (inferred)8x enhancementCritical for flavor complexity [6]
Major Production MethodFermentation (≥95%)Fermentation (100%)Global scale: 2 million tons/year [1]

Concluding Remarks

Monoammonium L-glutamate represents a chemically distinct yet underutilized variant within the glutamate salt family. Its development mirrors MSG’s technical evolution but with unique advantages in solubility, thermal stability, and sodium-free formulation. Future innovation may leverage its kokumi-enhancing potential and isotopic traceability for premium food products.

Compounds Mentioned in Article

  • L-Glutamic acid
  • Monosodium L-glutamate (MSG)
  • Monoammonium L-glutamate
  • 5’-Inosinate (IMP)
  • 5’-Guanylate (GMP)
  • Glutamine
  • 2-Oxoglutarate
  • Pyroglutamic acid
  • γ-Glutamylcysteine
  • Glutathione

Properties

CAS Number

7558-63-6

Product Name

Monoammonium L-glutamate

IUPAC Name

(2S)-2-aminopentanedioic acid;azane

Molecular Formula

C5H12N2O4

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/t3-;/m0./s1

InChI Key

PHKGGXPMPXXISP-DFWYDOINSA-N

SMILES

C(CC(=O)O)C(C(=O)O)N.N

Solubility

Freely soluble in water; practically insoluble in ethanol or ether

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.N

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